molecular formula C6H4ClNS B2956126 5-(3-Chloroprop-1-ynyl)-1,3-thiazole CAS No. 2019655-86-6

5-(3-Chloroprop-1-ynyl)-1,3-thiazole

Cat. No.: B2956126
CAS No.: 2019655-86-6
M. Wt: 157.62
InChI Key: IPAFBOMNCONQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloroprop-1-ynyl)-1,3-thiazole is a chemical compound characterized by the presence of a thiazole ring substituted with a 3-chloroprop-1-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloroprop-1-ynyl)-1,3-thiazole typically involves the reaction of 3-chloropropyne with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiazole, followed by the addition of 3-chloropropyne to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloroprop-1-ynyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.

    Substitution: The chlorine atom in the 3-chloroprop-1-ynyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloroprop-1-ynyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloroprop-1-ynyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroprop-1-ynyl)-5-fluorobenzonitrile
  • 1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene
  • (3-Chloropropyl)trimethylsilane

Uniqueness

5-(3-Chloroprop-1-ynyl)-1,3-thiazole is unique due to its thiazole ring structure combined with a 3-chloroprop-1-ynyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-(3-chloroprop-1-ynyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAFBOMNCONQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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